6-Methoxy-7-methoxycarbonyl-1,2,3,4-tetrahydronaphthalene
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Overview
Description
6-Methoxy-7-methoxycarbonyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C12H14O3 It is a derivative of naphthalene, characterized by the presence of methoxy and methoxycarbonyl groups on the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-7-methoxycarbonyl-1,2,3,4-tetrahydronaphthalene typically involves the hydrogenation of 2-methoxynaphthalene in the presence of a catalyst such as Raney nickel. The reaction is carried out in a pressure vessel with water and acetic acid to adjust the pH to around 5. The mixture is heated to 80°C, and hydrogen gas is introduced to achieve a pressure of 0.5-1 MPa. The reaction is maintained at 80-90°C for approximately 12 hours. After the reaction, the mixture is cooled, filtered, and the product is isolated by separating the oil layer .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the product. The reaction conditions are optimized to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-7-methoxycarbonyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced naphthalene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy or methoxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated naphthalene derivatives.
Scientific Research Applications
6-Methoxy-7-methoxycarbonyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 6-Methoxy-7-methoxycarbonyl-1,2,3,4-tetrahydronaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and methoxycarbonyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of oxidative stress, inhibition of specific enzymes, or interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydronaphthalene: Lacks the methoxycarbonyl group, resulting in different chemical properties and reactivity.
7-Methoxy-1,2,3,4-tetrahydronaphthalene: Similar structure but with the methoxy group at a different position, affecting its chemical behavior.
Uniqueness
6-Methoxy-7-methoxycarbonyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both methoxy and methoxycarbonyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
methyl 3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-12-8-10-6-4-3-5-9(10)7-11(12)13(14)16-2/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPIDPLEUNBMMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCCC2=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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